Rhodamine 110

Descripción

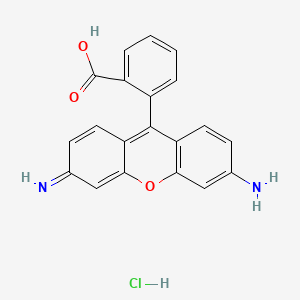

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

[6-amino-9-(2-carboxyphenyl)xanthen-3-ylidene]azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3.ClH/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;/h1-10,21H,22H2,(H,23,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGRENQDBKMCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N)C(=O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884515 | |

| Record name | Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless red crystals; [MSDSonline] | |

| Record name | Rhodamine 110 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13558-31-1 | |

| Record name | Rhodamine 110 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013558311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Rhodamine 110: A Comprehensive Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 110 (R110) is a highly fluorescent dye belonging to the rhodamine family of fluorophores. Characterized by its brilliant green fluorescence, R110 serves as a fundamental building block for a wide array of fluorescent probes and substrates. Its exceptional brightness, high photostability, and relative insensitivity to pH have established it as a valuable tool in various life science research and drug discovery applications, including fluorescence microscopy, flow cytometry, and high-throughput screening. This technical guide provides an in-depth overview of the core spectral properties and characteristics of Rhodamine 110, along with detailed experimental protocols for its use.

Core Spectral and Physicochemical Properties

Rhodamine 110 exhibits distinct spectral properties that are crucial for its application in fluorescence-based assays. A summary of these key quantitative characteristics is provided in the tables below.

Spectral Properties

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | ~496-500 nm[1][] | Methanol, PBS |

| Emission Maximum (λem) | ~520-522 nm[1][] | Methanol, PBS |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹[3] | Aqueous Buffer (e.g., PBS) |

| Fluorescence Quantum Yield (Φ) | High, but value varies with derivative and environment. Exhibits very little variation with temperature.[1] | - |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₁₅ClN₂O₃ |

| Molecular Weight | 366.80 g/mol [] |

| Appearance | Orange-red solid[] |

| Solubility | Soluble in DMSO and methanol; slightly soluble in water.[4] |

Key Characteristics and Advantages

Rhodamine 110 possesses several features that make it a preferred fluorophore for many biological applications:

-

High Fluorescence Intensity: The combination of a high molar extinction coefficient and a favorable quantum yield results in exceptionally bright fluorescence, enabling sensitive detection.

-

Photostability: Rhodamine 110 and its derivatives are known for their superior photostability compared to traditional green fluorophores like FITC, allowing for longer and more intensive imaging experiments.

-

pH Insensitivity: The fluorescence intensity of Rhodamine 110 is stable over a broad pH range (typically pH 4-9), which is a significant advantage for assays conducted in varying cellular environments.

-

Versatile Chemistry: The two primary amine groups on the xanthene core of Rhodamine 110 allow for straightforward conjugation to various molecules, such as peptides, to create highly specific fluorogenic substrates.

Applications in Research and Drug Development

The primary application of Rhodamine 110 is as a core scaffold for fluorogenic enzyme substrates. In their unconjugated form, the amino groups of R110 are available. When these are derivatized, for instance with peptide sequences, the fluorescence of the rhodamine core is quenched. Upon enzymatic cleavage of the peptide, the free R110 is released, resulting in a dramatic increase in fluorescence.

Protease Activity Assays

Rhodamine 110-based substrates are extensively used for detecting the activity of various proteases. The general mechanism involves a bis-amide derivative of R110, where peptide substrates are attached to both amine groups. This bis-substituted form is non-fluorescent. Enzymatic cleavage proceeds in two steps, first yielding a fluorescent mono-amide intermediate, and then the highly fluorescent free R110.

Caspase Activity and Apoptosis Detection

A prominent application of R110 substrates is in the detection of caspase activity, a key indicator of apoptosis. Specific peptide sequences recognized by different caspases (e.g., DEVD for caspase-3/7) are conjugated to R110. In the presence of active caspases in apoptotic cells, the substrate is cleaved, leading to a quantifiable fluorescent signal.

Experimental Protocols

Preparation of Rhodamine 110 Stock Solution

-

Materials: Rhodamine 110 chloride, Dimethyl sulfoxide (B87167) (DMSO, anhydrous).

-

Procedure:

-

Allow the vial of Rhodamine 110 to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of 1-10 mM by dissolving the Rhodamine 110 powder in anhydrous DMSO.[5] For example, to prepare a 10 mM stock solution, add 272 µL of DMSO to 1 mg of Rhodamine 110 (MW = 366.8 g/mol ).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.[6]

-

General Protocol for a Caspase-3/7 Activity Assay in Microplates

-

Materials:

-

Cells cultured in a 96-well microplate (white or black, clear bottom).

-

Apoptosis-inducing agent.

-

Caspase-3/7 substrate (e.g., Z-DEVD-R110).

-

Assay buffer (e.g., PBS or a specialized lysis/assay buffer).

-

Microplate reader with fluorescence capabilities (Excitation ~499 nm, Emission ~521 nm).

-

-

Procedure:

-

Seed cells in the microplate and culture until they reach the desired confluency.

-

Induce apoptosis by treating the cells with the appropriate agent and incubate for the desired time. Include untreated cells as a negative control.

-

Prepare the caspase-3/7 reagent by diluting the Z-DEVD-R110 substrate in the assay buffer to the final working concentration.

-

Add an equal volume of the caspase-3/7 reagent to each well of the microplate.

-

Mix gently by shaking the plate for 30-60 seconds.

-

Incubate the plate at room temperature or 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission filters.[7]

-

The increase in fluorescence in the treated cells compared to the untreated cells is proportional to the caspase-3/7 activity.

-

Protocol for Determination of Molar Extinction Coefficient

-

Materials:

-

Rhodamine 110.

-

High-purity solvent (e.g., ethanol (B145695) or PBS).

-

Calibrated UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

Analytical balance.

-

-

Procedure:

-

Prepare a concentrated stock solution of Rhodamine 110 of a precisely known concentration by accurately weighing the solid and dissolving it in a known volume of solvent.

-

Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Measure the absorbance of the solvent blank at the absorption maximum of Rhodamine 110 (~498 nm).

-

Measure the absorbance of each dilution at the same wavelength.

-

Plot a graph of absorbance versus concentration (in mol/L).

-

The slope of the linear portion of the graph corresponds to the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).

-

Protocol for Relative Quantum Yield Measurement

-

Materials:

-

Rhodamine 110 solution of unknown quantum yield.

-

A quantum yield standard with a known quantum yield and similar spectral properties (e.g., Fluorescein (B123965) in 0.1 M NaOH, Φ = 0.95).

-

Solvent in which both the sample and standard are soluble.

-

UV-Vis spectrophotometer.

-

Fluorometer.

-

-

Procedure:

-

Prepare a series of dilute solutions of both the Rhodamine 110 sample and the fluorescein standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum of each solution using the same excitation wavelength.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where Φst is the quantum yield of the standard, Gradx and Gradst are the gradients of the plots for the sample and standard, respectively, and ηx and ηst are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, the refractive index term cancels out.[7]

-

Conclusion

Rhodamine 110 is a robust and versatile fluorophore with a well-established role in life science research and drug discovery. Its excellent spectral properties, including high brightness and photostability, combined with its utility as a scaffold for fluorogenic enzyme substrates, make it an indispensable tool for studying enzymatic activity, particularly in the context of apoptosis. The detailed protocols provided in this guide offer a practical framework for researchers to effectively utilize Rhodamine 110 in their experimental workflows.

References

The Quantum Yield of Rhodamine 110: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 110 is a highly fluorescent dye belonging to the rhodamine family of fluorophores. It is widely utilized in various biological and chemical applications, including fluorescence microscopy, flow cytometry, and as a reporter molecule in enzyme activity assays. A critical photophysical parameter that dictates its suitability for these applications is its fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. This technical guide provides an in-depth overview of the quantum yield of Rhodamine 110, methodologies for its determination, and its application in a key biochemical assay.

Quantitative Data on Rhodamine 110 and Related Compounds

A definitive, universally agreed-upon quantum yield for Rhodamine 110 is not consistently reported across the literature. However, it is generally considered to be a highly fluorescent compound. Its fluorescence is noted for its stability, showing very little variation with changes in temperature when in an aqueous environment (+0.13%/°C in water)[1]. The excitation and emission maxima of Rhodamine 110 are approximately 497 nm and 520 nm, respectively[2].

For comparative purposes, the quantum yields of related rhodamine dyes and derivatives of Rhodamine 110 are presented in the table below. It is crucial to note that the quantum yield is highly dependent on the solvent, pH, and temperature.

| Dye/Derivative | Quantum Yield (Φ) | Solvent/Conditions |

| Rhodamine 110 | Not consistently reported | Exhibits low temperature sensitivity in water[1] |

| Urea Derivative of Rhodamine 110 | 0.49 | 10 mM HEPES-NaOH buffer, pH 7.5 |

| Morpholino-urea Derivative of Rhodamine 110 | 0.44 | Not specified |

| ATTO Rho110 (structurally similar) | 0.80 | Not specified |

| Rhodamine 6G | 0.95 | Ethanol |

| Rhodamine B | 0.31 | Water |

Experimental Protocol: Relative Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the relative method. This technique involves comparing the fluorescence properties of the sample of interest (the "unknown") to a well-characterized fluorescent standard with a known quantum yield.

Principle

The relative quantum yield (Φ_x) of an unknown sample is calculated using the following equation[3][4]:

Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x^2 / n_st^2)

Where:

-

Φ_st is the quantum yield of the standard.

-

I_x and I_st are the integrated fluorescence intensities of the unknown and the standard, respectively.

-

A_x and A_st are the absorbances of the unknown and the standard at the excitation wavelength, respectively.

-

n_x and n_st are the refractive indices of the solvents used for the unknown and the standard, respectively.

Materials and Equipment

-

Spectrofluorometer with a monochromatic excitation source and an emission detector.

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

-

Sample of interest (Rhodamine 110).

-

High-purity solvents (e.g., ethanol, deionized water).

Procedure

-

Preparation of Solutions:

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

-

Determine the absorbance at the selected excitation wavelength for each solution.

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the fluorescence emission spectra of all solutions.

-

It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for both the standard and the unknown samples[3].

-

The emission spectra should be corrected for the wavelength-dependent sensitivity of the detector.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown sample.

-

Determine the slope (gradient) of the linear fit for both plots.

-

-

Quantum Yield Calculation:

-

The quantum yield of the unknown sample can be calculated using a variation of the formula that utilizes the gradients of the plots[5]:

Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x^2 / n_st^2)

Where Grad_x and Grad_st are the gradients of the plots for the unknown and the standard, respectively. If the same solvent is used for both, the refractive index term (n_x^2 / n_st^2) becomes 1.

-

Signaling Pathway and Experimental Workflow Visualization

Rhodamine 110 is frequently employed as a reporter in enzyme assays, particularly for detecting protease activity. A common application is in caspase-3/7 assays, which are used to measure apoptosis (programmed cell death). In this assay, a non-fluorescent bisamide substrate of Rhodamine 110 (e.g., Z-DEVD-R110) is used. Caspase-3 and -7, which are key executioner caspases in the apoptotic pathway, cleave the DEVD peptide sequences, leading to a two-step release of the highly fluorescent Rhodamine 110.

Below is a diagram illustrating the workflow of a typical caspase-3/7 assay using a Rhodamine 110-based substrate.

References

Rhodamine 110: A Technical Guide to its Spectroscopic Properties and Application in Caspase-3/7 Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Rhodamine 110, with a focus on its application in methanol (B129727). It also details a comprehensive experimental protocol for a common application in drug development: the measurement of caspase-3 and -7 activity, key biomarkers for apoptosis.

Spectroscopic Properties of Rhodamine 110

| Property | Value | Solvent |

| Molar Extinction Coefficient (ε) | Not readily available in the literature for methanol. See Experimental Protocol section for determination method. | Methanol |

| Excitation Maximum (λex) | ~496-500 nm | Various Solvents[1][2] |

| Emission Maximum (λem) | ~520-522 nm | Various Solvents[1][2] |

Experimental Protocols

Determination of Molar Extinction Coefficient in Methanol

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Materials:

-

Rhodamine 110 chloride

-

Methanol (spectroscopic grade)

-

Volumetric flasks

-

Calibrated pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

Procedure:

-

Prepare a stock solution: Accurately weigh a small amount of Rhodamine 110 and dissolve it in a known volume of methanol in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).

-

Prepare a dilution series: From the stock solution, prepare a series of dilutions with evenly spaced concentrations in methanol.

-

Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λmax) using the spectrophotometer. Use methanol as a blank to zero the instrument.[3]

-

Plot a calibration curve: Plot the absorbance values as a function of concentration.

-

Calculate the molar extinction coefficient: Perform a linear regression of the data. The slope of the resulting line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.[4]

Caspase-3/7 Activity Assay Using a Rhodamine 110-Based Substrate

Rhodamine 110 is widely used in a quenched form as a substrate for measuring enzyme activity. In apoptosis research, a common application is the Caspase-3/7 assay, which utilizes a non-fluorescent bisamide substrate of Rhodamine 110, such as Z-DEVD-R110.[1][5] Cleavage of the DEVD peptide by active caspases-3 and -7 releases the highly fluorescent Rhodamine 110.[5][6]

Principle:

The (Z-DEVD)₂-R110 substrate is a non-fluorescent molecule. In the presence of active caspase-3 or -7, the enzyme cleaves the DEVD sequence, leading to a two-step release of Rhodamine 110. This results in a significant increase in fluorescence, which is directly proportional to the enzyme's activity.[7]

Materials:

-

Cells to be assayed

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Lysis buffer

-

Caspase-3/7 substrate (Z-DEVD-R110)

-

Rhodamine 110 standard (for quantification)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cells in a 96-well plate and induce apoptosis with the desired treatment. Include appropriate controls (e.g., untreated cells).

-

Cell Lysis: Lyse the cells to release the caspases. This can often be achieved by adding a lysis buffer included in commercially available kits.

-

Substrate Addition: Add the Z-DEVD-R110 substrate to each well.

-

Incubation: Incubate the plate at room temperature or 37°C, protected from light, for a specified period (e.g., 30-60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~499 nm and emission at ~521 nm.[8]

-

Data Analysis: The increase in fluorescence in treated cells compared to control cells indicates caspase-3/7 activity. A standard curve using known concentrations of Rhodamine 110 can be used to quantify the amount of released fluorophore.[6]

Visualizations

Caspase-3/7 Assay Workflow

The following diagram illustrates the workflow for a typical high-throughput screening (HTS) assay to identify inhibitors of caspase-3.

Caption: High-throughput screening workflow for identifying Caspase-3 inhibitors.

Apoptotic Signaling Pathway Leading to Caspase-3 Activation

This diagram shows a simplified signaling cascade that leads to the activation of executioner caspases like Caspase-3.

Caption: Simplified apoptotic signaling pathway activating executioner caspases.

References

A Technical Guide to the Solubility and Stability of Rhodamine 110 in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 110, a highly fluorescent green cationic dye, is a cornerstone in various biological and chemical applications, primarily as a reporter molecule in enzyme assays.[1][2][3] Its utility, however, is critically dependent on its behavior in aqueous environments. This guide provides an in-depth analysis of the solubility and stability of Rhodamine 110, offering quantitative data, detailed experimental protocols, and practical workflows to ensure its effective use in research and development.

Section 1: Solubility of Rhodamine 110

Rhodamine 110's solubility in aqueous solutions is a key factor for preparing stock solutions and ensuring reproducible experimental results. While highly soluble in organic solvents like DMSO, DMF, ethanol, and methanol, its aqueous solubility is limited.[3][4]

Factors Influencing Aqueous Solubility

The solubility of Rhodamine 110 in water is influenced by several factors, most notably pH. The molecule exists in different forms—cationic, zwitterionic, and lactone—depending on the pH of the solution. These forms have different solubilities, with the charged cationic form generally being more soluble in polar solvents like water.

Quantitative Solubility Data

Precise quantitative data on the aqueous solubility of Rhodamine 110 is not extensively documented in the literature, with most sources describing it as "slightly soluble" or "insoluble".[3][4][5] However, it is known to be more soluble in common organic solvents.

| Solvent | Solubility | Reference |

| Water | Slightly Soluble / Insoluble | [3][4][5] |

| DMSO | Soluble, ≥5.57 mg/mL | [2][3][5] |

| Ethanol | Soluble, ≥2.01 mg/mL | [3][5] |

| Methanol | Soluble | [3][4] |

| DMF | Soluble | [3][4] |

It is important to note that for DMSO, using a hygroscopic (water-absorbent) form can significantly impact the solubility of the product.[6] For ethanol, gentle warming and sonication may be required to achieve the specified solubility.[5]

Experimental Protocol: Determining Aqueous Solubility

This protocol outlines a standard method for determining the solubility of a fluorescent compound like Rhodamine 110 in an aqueous buffer.

Materials:

-

Rhodamine 110 (crystalline solid)

-

Aqueous buffer of choice (e.g., PBS, Tris-HCl)

-

Microcentrifuge tubes

-

Overhead shaker or rotator

-

Centrifuge

-

Spectrophotometer or fluorometer

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid Rhodamine 110 to a series of microcentrifuge tubes containing a fixed volume of the aqueous buffer.

-

Equilibration: Seal the tubes and place them on an overhead shaker at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

Separation of Undissolved Solute: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For further purification, the supernatant can be passed through a 0.22 µm syringe filter.[7]

-

Quantification: Measure the concentration of Rhodamine 110 in the clarified supernatant using a spectrophotometer (at its absorbance maximum, ~496-499 nm) or a fluorometer (Ex/Em: ~496/520 nm).[4][8] A standard curve prepared with known concentrations of Rhodamine 110 in the same buffer should be used for accurate quantification.

-

Data Analysis: The measured concentration represents the saturation solubility of Rhodamine 110 in that specific aqueous buffer at the tested temperature.

Section 2: Stability of Rhodamine 110

The stability of Rhodamine 110 in solution is crucial for the reliability and accuracy of assays. Degradation can lead to a decrease in fluorescence intensity and potentially interfere with experimental results.[9]

Factors Influencing Stability

-

pH: The fluorescence intensity of Rhodamine 110 is reported to be constant over a pH range of 3 to 9.[1]

-

Temperature: Storage at lower temperatures is generally recommended. One study investigated the degradation at room temperature, 4°C, and -20°C.[9]

-

Light Exposure (Photostability): Like many fluorescent dyes, Rhodamine 110 is susceptible to photobleaching upon prolonged exposure to light. It is recommended to store solutions in the dark.[2]

-

Storage Duration: Aqueous solutions of Rhodamine 110 are not recommended for storage for more than one day.[4] Stock solutions in anhydrous DMSO are more stable and can be stored desiccated at -20°C for a month or longer.[10]

Quantitative Stability Data

A study on the degradation of Rhodamine 110 in different buffer solutions and at various temperatures concluded that storage in MiliQ water at room temperature was optimal for minimizing degradation.[9] However, for long-term storage, the solid form should be kept at -20°C, where it is stable for at least four years.[4] Stock solutions in DMSO are typically stable for at least six months when stored desiccated.[1]

| Form | Storage Condition | Stability | Reference |

| Crystalline Solid | -20°C, protected from light and moisture | ≥ 4 years | [4] |

| Aqueous Solution | Not recommended for storage | < 1 day | [4] |

| DMSO/DMF Stock | Desiccated at ≤-20°C | ≥ 6 months | [1][6] |

Experimental Protocol: Assessing Photostability

This protocol provides a method to assess the photostability of Rhodamine 110 in an aqueous solution.

Materials:

-

Rhodamine 110 solution in the desired aqueous buffer

-

Quartz cuvette or 96-well plate

-

Spectrofluorometer with a light source for excitation

-

Magnetic stirrer (optional, for cuvette-based measurements)

Procedure:

-

Initial Measurement: Place the Rhodamine 110 solution in the cuvette or plate and measure its initial fluorescence intensity at the emission maximum (~520 nm) using a low-intensity excitation light to minimize photobleaching during the measurement itself.

-

Controlled Light Exposure: Continuously expose the sample to the excitation light source at a constant intensity for a defined period.

-

Time-course Measurements: At regular intervals during the light exposure, record the fluorescence intensity.

-

Data Analysis: Plot the fluorescence intensity as a function of exposure time. The rate of decrease in fluorescence provides a measure of the photostability of Rhodamine 110 under those specific conditions. The photobleaching quantum yield can be calculated if the photon flux of the excitation source is known.

Section 3: Practical Considerations and Workflows

Preparing Stock and Working Solutions

Given the limited stability in aqueous solutions, a common practice is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer immediately before use.[1]

Caption: Workflow for preparing Rhodamine 110 solutions.

Application in Enzyme Assays

Rhodamine 110 is often used in a derivatized, non-fluorescent form (e.g., as a bisamide substrate).[1] Enzymatic cleavage releases the fluorescent monoamide and then the highly fluorescent Rhodamine 110, leading to a significant increase in signal.[1] This principle is widely used for assaying proteinase and peptidase activities.[1][2]

Caption: Enzymatic cleavage of a Rhodamine 110 bisamide substrate.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Rhodamine 110 (CAS 13558-31-1) | Abcam [abcam.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. materialneutral.info [materialneutral.info]

- 8. Page loading... [guidechem.com]

- 9. Digital Commons at Oberlin - Celebration of Undergraduate Research: Rhodamine 110 Degradation Assay to Determine Optimal Storage Conditions [digitalcommons.oberlin.edu]

- 10. biotium.com [biotium.com]

The Principle of Action of Rhodamine 110 as a Fluorogenic Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 110 (R110), a highly fluorescent dye, serves as a powerful tool in biochemical assays, particularly for measuring enzyme activity. Its utility lies in its application as a fluorogenic substrate, where it is chemically modified to be non-fluorescent until a specific enzymatic reaction occurs, triggering a detectable fluorescent signal. This guide provides an in-depth exploration of the core principles governing the action of Rhodamine 110-based substrates, methodologies for their use, and the quantitative data essential for assay design and interpretation.

Core Principle: Fluorescence Quenching and Enzymatic Activation

The fundamental principle behind Rhodamine 110's use as a fluorogenic substrate is the quenching of its inherent fluorescence through the formation of amide bonds at its two primary amino groups. In its unconjugated form, Rhodamine 110 exhibits strong fluorescence. However, when these amino groups are derivatized with peptides or other moieties, the molecule is converted into a non-fluorescent or minimally fluorescent state.[1][2][3][4][5]

Enzymatic cleavage of these amide bonds by a specific protease, such as a caspase, liberates the fluorescent Rhodamine 110 molecule.[1][2][3][4][5] This process results in a significant increase in fluorescence intensity, which can be quantitatively measured to determine the rate of the enzymatic reaction.

There are two main classes of Rhodamine 110-based substrates: symmetric (bis-amide) and asymmetric.

-

Symmetric Substrates: In these substrates, identical peptide sequences are attached to both amino groups of the Rhodamine 110 core.[6] Enzymatic cleavage occurs in a two-step process. The first cleavage yields a fluorescent mono-amide intermediate, and the second cleavage releases the fully fluorescent Rhodamine 110.[2][3][4][5] This two-step process can complicate the determination of protease kinetics.[6]

-

Asymmetric Substrates: To simplify kinetic analysis, asymmetric substrates have been developed. In this design, one amino group of Rhodamine 110 is blocked by a non-cleavable group, while the other is conjugated to the specific peptide substrate.[7] This ensures that the enzymatic reaction terminates after a single cleavage event, leading to a more straightforward relationship between fluorescence increase and enzyme activity.[7]

The fluorescence of the released Rhodamine 110 is largely independent of pH in the range of 3 to 9, which is a significant advantage for biological assays where pH fluctuations can occur.[4]

Quantitative Data

The spectral properties of Rhodamine 110 and its derivatives are crucial for designing and executing fluorescence-based assays. The following table summarizes key quantitative data for Rhodamine 110.

| Parameter | Rhodamine 110 (Free Dye) | Bis-amide Substrate (e.g., (Z-DEVD)₂-R110) | Mono-amide Intermediate |

| Excitation Maximum (λex) | ~496-500 nm[8][9][10][11] | Non-absorbent in the visible range[3][5] | ~498 nm[4] |

| Emission Maximum (λem) | ~520-522 nm[8][9][10][11][12] | Non-fluorescent[2][3][4][5] | ~521 nm[4] |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ (at 496 nm in pH 6 solution)[5] | Not applicable | Not readily available |

| Fluorescence Quantum Yield (Φ) | ~0.85 in water[13] | Not applicable | Fluorescent, but less so than free R110[3][4] |

Experimental Protocols

The following provides a generalized protocol for a caspase-3 activity assay using a symmetric Rhodamine 110 substrate, (Z-DEVD)₂-R110. This protocol can be adapted for other proteases by selecting the appropriate peptide substrate.

Materials:

-

Caspase-3 enzyme (purified or in cell lysate)

-

(Z-DEVD)₂-R110 substrate

-

Assay Buffer (e.g., 20 mM HEPES, 10 mM DTT, 2 mM EDTA, 0.1% CHAPS, pH 7.5)

-

Dimethyl sulfoxide (B87167) (DMSO) for substrate reconstitution

-

96-well microplate (black, clear bottom for fluorescence reading)

-

Fluorescence microplate reader

Protocol:

-

Substrate Preparation:

-

Reconstitute the lyophilized (Z-DEVD)₂-R110 substrate in DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C, protected from light.[3]

-

On the day of the experiment, dilute the stock solution in assay buffer to the desired final working concentration (e.g., 10-50 µM).

-

-

Assay Setup:

-

Add the appropriate volume of assay buffer to each well of the 96-well microplate.

-

Add the caspase-3 enzyme sample (e.g., purified enzyme or cell lysate) to the wells. Include a negative control with no enzyme.

-

To initiate the reaction, add the diluted (Z-DEVD)₂-R110 substrate to each well.

-

-

Incubation and Measurement:

-

Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C), protected from light.

-

Measure the fluorescence intensity at regular intervals using a fluorescence microplate reader with excitation set to ~498 nm and emission to ~521 nm.[4]

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from the values obtained for the enzyme-containing samples.

-

Plot the fluorescence intensity versus time. The initial rate of the reaction is proportional to the enzyme activity and can be determined from the slope of the linear portion of the curve.

-

Visualizations

Signaling Pathway: Enzymatic Cleavage of a Symmetric R110 Substrate

References

- 1. researchgate.net [researchgate.net]

- 2. abpbio.com [abpbio.com]

- 3. ulab360.com [ulab360.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. media.iris-biotech.de [media.iris-biotech.de]

- 7. Rhodamine 110 Label - Biosyntan GmbH [biosyntan.de]

- 8. AAT Bioquest: The spectra of Rhodamine dyes [aatbioquest.blogspot.com]

- 9. biotium.com [biotium.com]

- 10. Spectrum [Rhodamine 110] | AAT Bioquest [aatbio.com]

- 11. biotium.com [biotium.com]

- 12. FluoroFinder [app.fluorofinder.com]

- 13. Functionalization of Rhodamine Platforms with 3-Hydroxy-4-pyridinone Chelating Units and Its Fluorescence Behavior towards Fe(III) - PMC [pmc.ncbi.nlm.nih.gov]

Rhodamine 110: A Technical Guide for Advanced Fluorescence Microscopy

Rhodamine 110 (R110) and its derivatives are a cornerstone of modern fluorescence microscopy, prized for their robust photophysical properties and versatility. As a member of the rhodamine family of xanthene dyes, R110 serves as the core structure for a wide array of fluorescent probes used in cell biology, diagnostics, and drug discovery.[1][] This guide provides an in-depth technical overview of Rhodamine 110, focusing on its application in quantitative, high-resolution fluorescence imaging for researchers, scientists, and drug development professionals.

Core Photophysical Properties of Rhodamine 110

Rhodamine 110 is characterized by its strong green fluorescence, high quantum yield, and excellent photostability.[3] Unlike other common fluorophores such as fluorescein, the fluorescence of R110 is notably stable across a wide pH range (pH 3-9), making it a reliable reporter in various cellular environments and buffer systems.[4] Its spectral characteristics are similar to other popular green fluorophores like FITC and Alexa Fluor™ 488.[5][6]

Table 1: Quantitative Photophysical and Chemical Properties of Rhodamine 110

| Property | Value | Notes |

| Excitation Maximum (λex) | ~496-502 nm | In methanol (B129727) or aqueous solutions.[3][7] |

| Emission Maximum (λem) | ~520-522 nm | In methanol or aqueous solutions.[5][7] |

| Molar Extinction Coefficient (ε) | ~80,000 cm-1M-1 | At ~496 nm in pH 6 solution.[8] |

| Fluorescence Quantum Yield (Φ) | ~0.80 | For ATTO Rho110, a structurally similar dye.[9] |

| Fluorescence Lifetime (τ) | ~4.1 ns | For ATTO Rho110.[9] |

| Molecular Weight | 366.80 g/mol | For the chloride salt.[6] |

Principle of Action: Cleavage-Activated Fluorescence

A primary application of Rhodamine 110 is in the design of fluorogenic substrates for detecting enzyme activity.[1][10] The core principle involves chemically modifying the two amino groups of the R110 core with specific peptide or substrate sequences. This modification, typically forming a bisamide, disrupts the dye's conjugated π-electron system, rendering the molecule non-fluorescent (quenched).

Upon interaction with a target enzyme (e.g., a protease), the substrate sequences are cleaved. This enzymatic cleavage occurs in a two-step process: the first cleavage yields a fluorescent monoamide intermediate, and the second cleavage releases the parent Rhodamine 110, which is highly fluorescent.[4][8] The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity, enabling sensitive and continuous measurement.[1][4]

Key Application: Apoptosis Detection via Caspase Activity

One of the most powerful applications of R110-based substrates is the measurement of caspase activity, a hallmark of apoptosis.[11] Caspases are a family of cysteine proteases that execute the programmed cell death cascade.[11] Substrates such as (Z-DEVD)₂-R110 are specifically designed to be recognized and cleaved by executioner caspases, primarily Caspase-3 and Caspase-7.[12]

In healthy cells, the substrate remains intact and non-fluorescent. When apoptosis is induced, initiator caspases activate the executioner caspases.[12] These active caspases then cleave the DEVD sequence from the R110 core, liberating the fluorophore and producing a bright green signal that can be quantified to measure the rate of apoptosis.[12] This method is highly sensitive and suitable for high-throughput screening of apoptosis inducers and inhibitors.[12][13]

Experimental Protocols

General Protocol for Staining Fixed Cells

This protocol provides a general workflow for staining intracellular targets in fixed cells using a Rhodamine 110 conjugate, such as Rhodamine Phalloidin for F-actin visualization.[][15]

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixative: 3.7-4% Methanol-Free Formaldehyde (B43269) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer (Optional): 1% Bovine Serum Albumin (BSA) in PBS

-

Rhodamine 110 conjugate staining solution

-

Anti-fade mounting medium

Methodology:

-

Cell Culture: Grow adherent cells on sterile glass coverslips to the desired confluency.

-

Washing: Gently wash the cells twice with pre-warmed PBS.

-

Fixation: Fix the cells with 3.7% formaldehyde solution for 10-15 minutes at room temperature.[][15]

-

Washing: Wash the fixed cells twice with PBS to remove residual formaldehyde.

-

Permeabilization: For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.[][15]

-

Washing: Wash twice with PBS.

-

Blocking (Optional): To reduce non-specific background, incubate cells with 1% BSA in PBS for 20-30 minutes.[15]

-

Staining: Dilute the Rhodamine 110 conjugate in PBS (or blocking buffer) to the recommended concentration. Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.[]

-

Washing: Wash the cells three times with PBS to remove unbound dye.[]

-

Mounting: Mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium.[]

-

Imaging: Visualize the sample using a fluorescence microscope with appropriate filters for R110 (e.g., FITC/GFP filter set).

References

- 1. Reactive Rhodamines | AAT Bioquest [aatbio.com]

- 3. AAT Bioquest: The spectra of Rhodamine dyes [aatbioquest.blogspot.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Rho 110/Rhodamine 110 FluoroFinder [app.fluorofinder.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. Spectrum [Rhodamine 110] | AAT Bioquest [aatbio.com]

- 8. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Rhodamine 110-linked amino acids and peptides as substrates to measure caspase activity upon apoptosis induction in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Design and synthesis of rhodamine 110 derivative and caspase-3 substrate for enzyme and cell-based fluorescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. genecopoeia.com [genecopoeia.com]

Safeguarding Research: A Technical Guide to the Safe Handling of Rhodamine 110 Powder

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 110, a fluorescent dye integral to various biological assays, demands meticulous handling and adherence to stringent safety protocols. This guide provides an in-depth overview of the essential safety and handling precautions for Rhodamine 110 powder to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

Rhodamine 110 is classified as harmful if swallowed. Ingestion can lead to adverse health effects. While comprehensive toxicological data is not fully available, it is prudent to treat the compound with a high degree of caution, minimizing all potential routes of exposure.

Table 1: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statement | H302 | Harmful if swallowed.[1][2][3] |

| Precautionary Statements | ||

| Prevention | P264 | Wash hands and any exposed skin thoroughly after handling.[1][4] |

| P270 | Do not eat, drink or smoke when using this product.[1][4] | |

| Response | P301+P317 | IF SWALLOWED: Get medical help.[1] |

| P330 | Rinse mouth.[1] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are paramount in mitigating exposure risks.

Engineering Controls

-

Ventilation: Always handle Rhodamine 110 powder in a well-ventilated area.[1][5] A chemical fume hood is highly recommended to minimize inhalation of dust particles.

-

Safety Stations: Ensure easy access to an eyewash station and a safety shower.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial. The following diagram outlines the decision-making process for selecting appropriate PPE.

Caption: PPE selection workflow for handling Rhodamine 110 powder.

Table 2: Personal Protective Equipment Specifications

| PPE | Specification |

| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |

| Hand Protection | Chemical-impermeable gloves that have been inspected prior to use.[1] Nitrile rubber gloves are suitable.[6] |

| Body Protection | Wear fire/flame resistant and impervious clothing.[1] A lab coat is the minimum requirement. |

| Respiratory Protection | If exposure limits are exceeded or if dust formation is likely, a full-face respirator should be used.[1] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent contamination and accidental exposure.

Handling

-

Avoid contact with skin and eyes.[1]

-

Use non-sparking tools to prevent electrostatic discharge.[1]

-

Do not eat, drink, or smoke in areas where Rhodamine 110 is handled.[1][4]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]

-

Keep away from food, drink, and animal feedingstuffs.[5]

-

Store in the dark and under desiccating conditions.

-

Recommended storage temperature is between 15 – 25 °C.[5] For long-term storage of solutions, -20°C or -80°C is recommended.[8]

Accidental Release Measures and Spill Cleanup

In the event of a spill, a prompt and safe response is crucial. The following workflow outlines the necessary steps for managing a Rhodamine 110 powder spill.

Caption: Workflow for cleaning up a Rhodamine 110 powder spill.

Experimental Protocol for Spill Cleanup

-

Evacuate and Alert: Immediately alert personnel in the vicinity of the spill and evacuate the immediate area.[1]

-

Don PPE: Before approaching the spill, don the appropriate personal protective equipment, including double gloves, safety goggles, a lab coat, and a respirator if the powder is airborne.

-

Containment: Gently cover the spill with an absorbent material to prevent further dispersal.[9]

-

Collection: Carefully sweep or scoop the spilled powder into a clearly labeled, sealable hazardous waste container. Avoid creating dust. For any broken glass, use tongs or a scoop to collect the fragments.[10]

-

Decontamination:

-

Disposal: All contaminated materials, including absorbent pads, gloves, and cleaning materials, must be placed in a sealed bag and disposed of as hazardous chemical waste.[12][13]

-

Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

First Aid Measures

In case of exposure, immediate action is necessary.

Table 3: First Aid Procedures for Rhodamine 110 Exposure

| Exposure Route | Procedure |

| Ingestion | Rinse mouth with water.[1] Do not induce vomiting.[1] Seek immediate medical attention.[1] |

| Inhalation | Move the person to fresh air.[1][7] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1] Seek medical attention.[1][7] |

| Skin Contact | Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water.[1] If skin irritation persists, consult a doctor.[14] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes.[1][7] Remove contact lenses, if present and easy to do.[15] Continue rinsing.[15] Consult a doctor.[1][7] |

Firefighting Measures and Disposal

Firefighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][7]

-

Unsuitable Extinguishing Media: Do not use a water jet.[5]

-

Specific Hazards: Emits toxic fumes under fire conditions.[7] Deposited combustible dust has explosion potential.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus and protective clothing.[1][7]

Disposal

Rhodamine 110 and any contaminated materials are considered hazardous waste and must be disposed of accordingly.

-

Method: Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

-

Prohibitions: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge into sewer systems or allow the product to reach groundwater or water courses.[1][7]

-

Packaging: Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.[1]

Toxicological and Physical Data

Understanding the toxicological and physical properties of Rhodamine 110 is essential for a comprehensive safety assessment.

Table 4: Quantitative Toxicological and Physical Data

| Property | Value | Reference(s) |

| Acute Toxicity (Oral) | Category 4 | [1][4] |

| LD50 (Intravenous, Rat) | 140.0 mg/kg | [4][8] |

| Melting Point | >300 °C | [1] |

| Boiling Point | 629.3 °C at 760 mmHg | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Soluble in DMSO, ethanol, methanol, and dimethyl formamide. Slightly soluble in water. | [16] |

| Excitation Maximum | ~499 nm | |

| Emission Maximum | ~521 nm |

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can handle Rhodamine 110 powder safely and effectively, ensuring a secure laboratory environment and the reliability of their scientific endeavors.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Rhodamine 110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. carlroth.com [carlroth.com]

- 6. carlroth.com [carlroth.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chemkleancorp.com [chemkleancorp.com]

- 10. ehs.utk.edu [ehs.utk.edu]

- 11. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]

- 12. benchchem.com [benchchem.com]

- 13. How should rhodamines be disposed of? | AAT Bioquest [aatbio.com]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com [carlroth.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

Rhodamine 110: A Technical Guide for Researchers

For Immediate Release: A comprehensive technical overview of Rhodamine 110, a fluorescent dye with significant applications in life sciences research and drug development. This document provides detailed information on its chemical properties, experimental applications, and relevant biological pathways.

Core Properties of Rhodamine 110

Rhodamine 110 is a highly fluorescent xanthene dye, widely recognized for its utility as a sensitive fluorophore in various biochemical assays.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | References |

| CAS Number | 13558-31-1 | [2][3][4][5][6] |

| Molecular Weight | 366.80 g/mol | [2][3][5][6][7] |

| Molecular Formula | C₂₀H₁₅ClN₂O₃ | [2][3] |

| Excitation Maximum (λex) | ~496-498 nm | [3][6][7] |

| Emission Maximum (λem) | ~520-521 nm | [3][7] |

| Appearance | Red to bordeaux crystals or crystalline powder | |

| Solubility | Soluble in DMSO | [2][6][8] |

| Purity | >97% |

Applications in Drug Development and Research

Rhodamine 110 serves as a foundational component for designing fluorogenic substrates for various enzymes, particularly proteases and caspases, which are critical targets in drug development. The core principle of these assays is the covalent linkage of a specific peptide sequence to the amino groups of Rhodamine 110. This modification quenches the dye's fluorescence. Upon enzymatic cleavage of the peptide substrate, the highly fluorescent Rhodamine 110 is released, providing a direct measure of enzyme activity.

One of the key applications of Rhodamine 110 is in the study of apoptosis, or programmed cell death. Caspases, a family of cysteine proteases, are central to the apoptotic process.[7][9] Rhodamine 110-based substrates, such as (Z-DEVD)₂-R110, are designed to be specific for effector caspases like caspase-3 and caspase-7.[10] Cleavage of the DEVD peptide by these caspases leads to a quantifiable fluorescent signal, enabling the assessment of apoptosis induction by potential drug candidates.

Apoptosis Signaling Pathway

The activation of effector caspases is a downstream event in two primary signaling cascades: the intrinsic and extrinsic pathways of apoptosis. The following diagram illustrates a simplified overview of these pathways.

Experimental Protocols

General Protease Activity Assay

This protocol outlines a general procedure for measuring protease activity using a Rhodamine 110-based substrate.

Materials:

-

Rhodamine 110-based protease substrate (e.g., bis-amide derivative)

-

Protease of interest

-

Assay buffer (e.g., 10 mM Tris or HEPES, pH 7.5)

-

Anhydrous DMSO or DMF

-

96-well microplate (black, clear bottom recommended for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a 5-10 mM stock solution of the Rhodamine 110 substrate in anhydrous DMSO or DMF. Store this solution desiccated at 2-6°C for up to six months.[5]

-

Working Solution: Just before use, dilute the substrate stock solution into the assay buffer to the desired final concentration (typically in the low micromolar range).

-

Enzyme Preparation: Prepare a solution of the protease in the assay buffer.

-

Assay Initiation: In a 96-well microplate, add the enzyme preparation to the wells. To initiate the reaction, add the substrate working solution to each well. The final assay volume is typically 100-200 µL.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 22°C or 37°C) for a specific period (e.g., 30-60 minutes), protected from light.[1]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~498 nm and emission at ~521 nm.

-

Data Analysis: The increase in fluorescence is proportional to the protease activity. A standard curve can be generated using known concentrations of free Rhodamine 110 to quantify the amount of released fluorophore.

Experimental Workflow for a Cell-Based Caspase-3/7 Assay

The following diagram illustrates a typical workflow for a cell-based apoptosis assay using a Rhodamine 110 substrate.

Detailed Protocol for a Homogeneous Caspase-3/7 Assay

This protocol is adapted from commercially available kits for the measurement of caspase-3 and -7 activities in cultured cells.

Materials:

-

Apo-ONE® Homogeneous Caspase-3/7 Assay kit (or similar, containing Z-DEVD-R110 substrate and lysis/assay buffer)

-

Cultured mammalian cells

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Opaque-walled 96-well plates (suitable for fluorescence)

-

Multichannel pipette

-

Plate shaker

-

Fluorescence microplate reader

Procedure:

-

Cell Plating: Seed cells in an opaque-walled 96-well plate at a density appropriate for the cell type and incubate until they adhere and reach the desired confluency.

-

Induction of Apoptosis: Treat the cells with the desired concentrations of the apoptosis-inducing agent or vehicle control. Include wells with untreated cells as a negative control.

-

Incubation: Incubate the plate for a duration sufficient to induce apoptosis (this will vary depending on the cell type and stimulus).

-

Reagent Preparation: Prepare the Apo-ONE® Caspase-3/7 Reagent by diluting the Z-DEVD-R110 substrate into the assay buffer according to the manufacturer's instructions (typically a 1:100 dilution).[10] Protect the reagent from light.

-

Assay Reaction: Add an equal volume of the prepared Caspase-3/7 Reagent to each well of the plate (e.g., add 100 µL of reagent to 100 µL of cells in medium).

-

Mixing and Incubation: Gently mix the contents of the wells using a plate shaker at a low speed (e.g., 300-500 rpm) for 30 seconds.[10] Incubate the plate at room temperature for at least 30 minutes, protected from light. The incubation time can be extended for weaker signals.

-

Fluorescence Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of approximately 499 nm and an emission wavelength of approximately 521 nm.[10]

-

Data Analysis: The fluorescence signal is directly proportional to the amount of caspase-3/7 activity in the sample. Compare the signals from treated and untreated cells to determine the fold-increase in caspase activity.

References

- 1. Rhodamine 110 | TargetMol [targetmol.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. portlandpress.com [portlandpress.com]

- 4. researchgate.net [researchgate.net]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. biotium.com [biotium.com]

- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 8. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Rhodamine 110-linked amino acids and peptides as substrates to measure caspase activity upon apoptosis induction in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

understanding the fluorescence spectra of Rhodamine 110

An In-depth Technical Guide to the Fluorescence Spectra of Rhodamine 110

Introduction

Rhodamine 110 (R110) is a highly fluorescent dye belonging to the rhodamine family of xanthene dyes. Characterized by its brilliant green fluorescence, high quantum yield, and photostability, R110 serves as a fundamental building block for a wide array of fluorescent probes.[1] It is extensively utilized by researchers, scientists, and drug development professionals, particularly as a reporter molecule in enzyme activity assays.[2][3] Upon enzymatic cleavage from a quenched substrate, Rhodamine 110 is released, producing a strong fluorescent signal that allows for the sensitive quantification of enzyme kinetics.[4] This guide provides a comprehensive overview of the core spectroscopic properties of Rhodamine 110, details the factors influencing its fluorescence, and presents standardized experimental protocols for its spectral analysis.

Core Spectroscopic Properties

The fluorescence of Rhodamine 110 is defined by several key quantitative parameters. These properties are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and interpreting results. The data presented below represents typical values, which can vary based on the specific solvent and pH conditions.

| Property | Value | Solvent/Conditions | Source(s) |

| Excitation Maximum (λex) | ~496 - 502 nm | Methanol (B129727) / Aqueous Buffer | [2][5][6] |

| Emission Maximum (λem) | ~520 - 522 nm | Methanol / Aqueous Buffer | [5][7] |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | Aqueous Solution | [3] |

| Fluorescence Quantum Yield (Φ) | High (e.g., ~0.80 for variants) | Varies with solvent | [8] |

| Molecular Weight | 366.8 g/mol | N/A | [2] |

Factors Influencing Fluorescence Spectra

The fluorescence emission of Rhodamine 110 is not static; it is highly sensitive to its immediate chemical environment. Understanding these influences is critical for the accurate and reproducible application of R110-based probes.

-

pH: The fluorescence of many rhodamine derivatives is pH-dependent.[9] This is often due to the equilibrium between a fluorescent, open quinone form and a non-fluorescent, colorless spirolactam form.[10] While Rhodamine 110 itself is fluorescent across a range of pH values, its derivatives, particularly those used in enzyme assays, are engineered to exploit this pH-sensitive mechanism. For instance, probes can be designed to remain in the non-fluorescent state until an enzymatic reaction alters the local structure, forcing the dye into its fluorescent form.[1]

-

Solvent Polarity: The polarity of the solvent can significantly influence the positions of the excitation and emission maxima, a phenomenon known as solvatochromism.[11][12] Generally, changes in solvent polarity can alter the energy levels of the ground and excited states of the fluorophore, leading to shifts in the spectral peaks.[13] Studies have shown that the two-photon absorption cross-sections of rhodamine dyes are consistently higher in nonpolar solvents.[11]

-

Concentration: At high concentrations, the fluorescence intensity of Rhodamine 110 can decrease due to quenching effects and the inner filter effect. Self-quenching occurs when fluorophore molecules in an excited state are deactivated upon collision with ground-state molecules. The inner filter effect arises when high concentrations of the dye absorb a significant portion of the excitation light or reabsorb the emitted fluorescence, leading to distorted spectra and non-linear intensity readings.

Experimental Protocols

Protocol 1: Measurement of Rhodamine 110 Fluorescence Spectrum

This protocol outlines the standard procedure for measuring the excitation and emission spectra of Rhodamine 110 using a spectrofluorometer.

1. Materials and Equipment:

-

Rhodamine 110 (chloride salt)[2]

-

Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) for stock, Phosphate-Buffered Saline (PBS) or methanol for working solution)[2]

-

Spectrofluorometer

-

Quartz or methacrylate (B99206) cuvettes (1 cm path length)

-

Calibrated micropipettes

2. Procedure:

-

Stock Solution Preparation: Prepare a 1-10 mM stock solution of Rhodamine 110 by dissolving the crystalline solid in a suitable organic solvent like DMSO.[14] Store this solution at -20°C, protected from light.[2] Note that aqueous solutions are not recommended for long-term storage.[2]

-

Working Solution Preparation: Dilute the stock solution in the desired experimental solvent (e.g., PBS, ethanol, methanol) to a final concentration in the low micromolar to nanomolar range (e.g., 1-10 µM).[14] The optimal concentration should be low enough to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Set the excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity with spectral resolution.

-

-

Blank Measurement: Fill a cuvette with the solvent used for the working solution. Place it in the spectrofluorometer and record a blank scan for both excitation and emission to measure background fluorescence and Raman scattering from the solvent.

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the known maximum (e.g., 498 nm).

-

Scan the emission monochromator across a range that covers the expected emission peak (e.g., 505 nm to 650 nm).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the known maximum (e.g., 521 nm).[15]

-

Scan the excitation monochromator across a range that covers the expected excitation peak (e.g., 400 nm to 515 nm).

-

-

Data Correction: Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence spectrum of Rhodamine 110. The peak of the corrected excitation and emission spectra represents the respective maxima.

Application in Enzyme Activity Assays

A primary application of Rhodamine 110 is in the creation of highly sensitive fluorogenic substrates for detecting enzyme activity, such as that of caspases during apoptosis.[2] In this context, two substrate moieties (e.g., peptides) are linked to the two amino groups of R110, forming a non-fluorescent bis-amide derivative.[4] The bulky substrate groups effectively quench the fluorescence of the R110 core. When the target enzyme is present and active, it cleaves the substrate moieties. The cleavage of the first substrate leads to a partially fluorescent mono-amide intermediate, and the subsequent cleavage of the second substrate releases the free Rhodamine 110, resulting in a dramatic increase in fluorescence intensity.[4] This "turn-on" mechanism provides a high signal-to-noise ratio for detecting enzymatic activity in real-time.

References

- 1. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Rhodamine 110 *CAS 13558-31-1* | AAT Bioquest [aatbio.com]

- 4. media.iris-biotech.de [media.iris-biotech.de]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. Rho 110/Rhodamine 110 FluoroFinder [app.fluorofinder.com]

- 7. Spectrum [Rhodamine 110] | AAT Bioquest [aatbio.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. Are rhodamines pH-dependent? | AAT Bioquest [aatbio.com]

- 10. Rhodamine-Based Cyclic Hydroxamate as Fluorescent pH Probe for Imaging of Lysosomes [mdpi.com]

- 11. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Rhodamine 110 | TargetMol [targetmol.com]

- 15. medchemexpress.com [medchemexpress.com]

Rhodamine 110: A Technical Guide to its Discovery, Properties, and Applications

A Deep Dive into the Core of a Quintessential Fluorophore for Researchers, Scientists, and Drug Development Professionals

Introduction: Rhodamine 110, a prominent member of the rhodamine family of fluorescent dyes, has carved a significant niche in various scientific disciplines, particularly in the realms of biochemistry, cell biology, and drug discovery. Its exceptional photophysical properties, including a high fluorescence quantum yield and significant molar extinction coefficient, coupled with its utility as a fluorogenic core for enzyme substrates, have made it an indispensable tool for sensitive detection and quantification of enzymatic activities. This technical guide provides an in-depth exploration of the historical background, synthesis, photophysical characteristics, and key applications of Rhodamine 110, with a focus on providing practical information for researchers and professionals in the field.

Historical Background and Discovery

The journey of rhodamine dyes began in the late 19th century. In 1887, the industrial chemist Ceresole synthesized a new class of highly fluorescent dyes with red-shifted spectra, which he named "Rhodamines" from the Greek word rhodon, meaning rose, reflecting the color of the compounds. These dyes exhibited greater photostability, pH insensitivity, and longer emission wavelengths compared to the earlier discovered fluorescein.

While the broader rhodamine family was established in the late 1800s, the specific synthesis of Rhodamine 110 is attributed to Noeleting and Dziewonsky in 1905. Over the subsequent decades, the unique properties of Rhodamine 110, particularly its xanthene core with two reactive primary aromatic amines, paved the way for its development as a versatile platform for creating "pro-fluorophores." This concept involves modifying the dye to render it non-fluorescent (quenched) and designing it to become fluorescent only upon a specific chemical or enzymatic reaction. This has been instrumental in its widespread adoption for creating sensitive enzyme substrates.

Photophysical and Chemical Properties

Rhodamine 110 is characterized by its excellent spectral properties, making it a bright and readily detectable fluorescent molecule. Its hydrochloride salt is a crystalline solid, and it is soluble in solvents like dimethyl sulfoxide (B87167) (DMSO).[1] The key photophysical parameters are summarized in the table below.

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | 496 - 500 nm | Methanol, Water, PBS |

| Emission Maximum (λem) | 520 - 522 nm | Methanol, Water, PBS |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | pH 6 solution[2] |

| Fluorescence Quantum Yield (Φ) | 0.80 | Not specified |

| Molecular Weight | 366.80 g/mol (hydrochloride) | |

| Molecular Formula | C₂₀H₁₅ClN₂O₃ |

Note: The exact excitation and emission maxima, as well as the quantum yield, can vary slightly depending on the solvent and local environment.[3][4][5][6]

Synthesis of Rhodamine 110

The classical synthesis of Rhodamine 110 involves the condensation of 3-aminophenol (B1664112) with phthalic anhydride (B1165640) in the presence of an acid catalyst, such as sulfuric acid or zinc chloride, at elevated temperatures (close to 200°C).[7] However, this method often leads to side reactions and impurities, making purification challenging.[7] More modern and refined methods have been developed to improve yield and purity.

General Synthetic Pathway

The synthesis of Rhodamine 110 can be conceptualized as the formation of the xanthene core through the reaction of two molecules of an aminophenol derivative with a phthalic anhydride derivative.

References

- 1. media.iris-biotech.de [media.iris-biotech.de]

- 2. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN105669634A - Preparation method of rhodamine 110 - Google Patents [patents.google.com]

The Core of Fluorescence: An In-depth Technical Guide to Rhodamine 110 Derivatives

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 110 and its derivatives stand as a cornerstone in the world of fluorescent probes, offering a versatile platform for the sensitive detection of a wide array of biological activities. Their exceptional photophysical properties, including high molar absorptivity and fluorescence quantum yields, make them indispensable tools in biological imaging, high-throughput screening, and drug discovery. This guide provides a comprehensive overview of the fundamental differences between various Rhodamine 110 derivatives, detailed experimental protocols, and a look into the signaling pathways where these powerful molecules shed light.

Fundamental Differences in Rhodamine 110 Derivatives

The core structure of Rhodamine 110, a xanthene dye, features two primary amino groups that serve as key points for chemical modification. These modifications give rise to a diverse family of derivatives with tailored properties and applications. The fundamental differences between these derivatives can be categorized by their substitution pattern (symmetric vs. asymmetric), the nature of their reactive groups, and the resulting impact on their spectral and functional characteristics.

Symmetric vs. Asymmetric Derivatives

A key distinction among enzyme-activatable Rhodamine 110 probes lies in their substitution pattern.

-

Symmetric Derivatives: In these probes, both amino groups of the Rhodamine 110 core are conjugated to identical recognition moieties, typically peptides. The enzymatic cleavage of the first peptide results in a significant increase in fluorescence. A second cleavage event removes the remaining peptide, leading to a further, albeit smaller, increase in fluorescence to that of the parent Rhodamine 110. While highly sensitive, the two-step activation can complicate kinetic analyses.

-

Asymmetric Derivatives: To simplify reaction kinetics, asymmetric derivatives are designed with one amino group of the Rhodamine 110 core blocked by a non-cleavable group (e.g., D-proline). The other amino group is conjugated to the enzyme-specific recognition sequence. This design ensures that the entire reaction terminates after a single cleavage event, leading to a direct and quantifiable fluorescence signal. This one-step activation simplifies data interpretation and is often preferred for determining protease kinetics.

The "Open-Closed" Spirocycle Mechanism